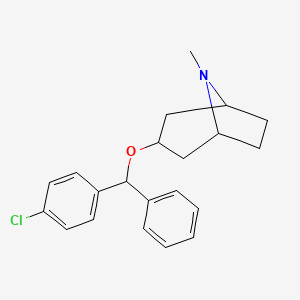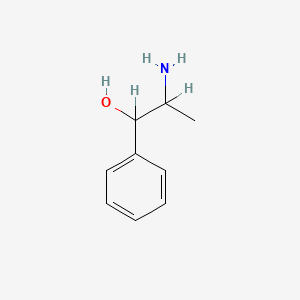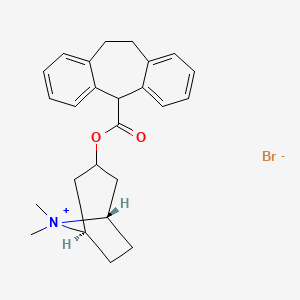![molecular formula C14H11Cl2N3S2 B1206029 3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-thiophen-2-yl-1,2,4-triazole](/img/structure/B1206029.png)
3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-thiophen-2-yl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,6-dichlorophenyl)methylthio]-4-methyl-5-thiophen-2-yl-1,2,4-triazole is a dichlorobenzene.
Scientific Research Applications
Insecticidal and Acaricidal Properties
Compounds such as 3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-thiophen-2-yl-1,2,4-triazole exhibit insecticidal and acaricidal properties. A study highlighted the efficacy of phenylthiophene systems against various insect pests, including chewing and sap-feeding insects (Cudworth et al., 2007).
Antileishmanial Activity
Derivatives of 1,2,4-triazole have been studied for their antileishmanial activity. Compounds with specific structural features have shown considerable activity against Leishmania infantum promastigots (Süleymanoğlu et al., 2018).
Synthetic Processes for Insecticide Development
The development of synthetic processes for halogenated 2-thiophenecarboxylic acid derivatives, essential for manufacturing new 1,2,4-triazole insecticides with targeted insecticidal activities, has been explored. These compounds have potential in food crop protection and ornamental applications (Hull et al., 2007).
Antimicrobial Evaluation
Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties. Some of these derivatives show significant antifungal and antibacterial activity, offering potential in medicinal applications (Ünver et al., 2008).
Corrosion Inhibition
Compounds containing the methylthiophenyl moiety, like 1,2,4-triazole derivatives, have shown efficacy in inhibiting corrosion of metals like zinc in acidic media. The relationship between molecular structure and inhibition efficiency has been a subject of research (Gece & Bilgiç, 2012).
Tautomerism Studies
The study of tautomerism in 1,2,4-triazole derivatives, which can exist in different forms, has been conducted to understand their structural and spectral properties. This research provides insights into the behavior of these compounds at a molecular level (Kubota & Uda, 1975).
Lipase and α-Glucosidase Inhibition
Some 1,2,4-triazole derivatives have been studied for their potential in inhibiting enzymes like lipase and α-glucosidase. These compounds could offer therapeutic benefits in the treatment of diseases related to these enzymes (Bekircan et al., 2015).
properties
Product Name |
3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-thiophen-2-yl-1,2,4-triazole |
|---|---|
Molecular Formula |
C14H11Cl2N3S2 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C14H11Cl2N3S2/c1-19-13(12-6-3-7-20-12)17-18-14(19)21-8-9-10(15)4-2-5-11(9)16/h2-7H,8H2,1H3 |
InChI Key |
ARJLOLQLNXHOOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



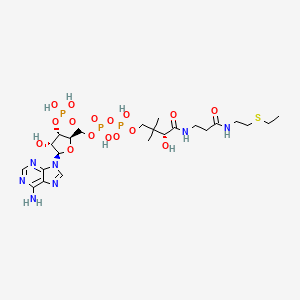
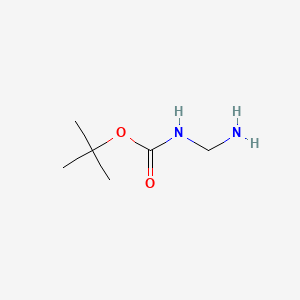

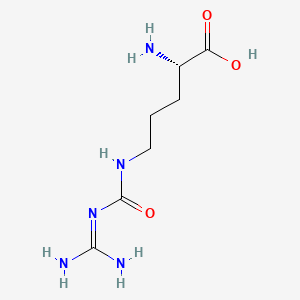
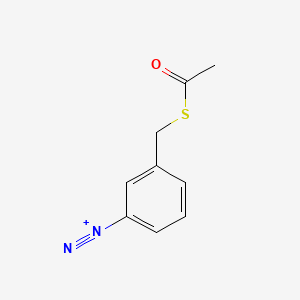
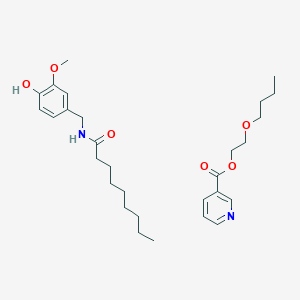

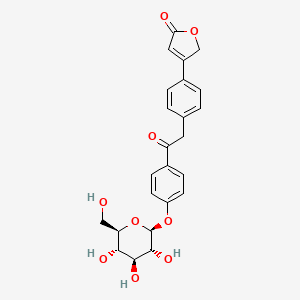
![N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methylhydroxylamine](/img/structure/B1205959.png)
